

Technical Guide: Physicochemical Properties and Synthesis of Methyl 3-carbamoylbenzoate

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Compound of Interest

Compound Name: Methyl 3-carbamoylbenzoate

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This technical guide provides an in-depth overview of **Methyl 3-carbamoylbenzoate**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited direct cataloging of this specific molecule under its common name, this guide focuses on its key precursor, 3-(Methoxycarbonyl)benzoic acid, and outlines a general, robust protocol for its conversion to the target amide.

Physicochemical Data

Quantitative data for the direct precursor to **Methyl 3-carbamoylbenzoate** is summarized below. This information is critical for experimental design, including reaction stoichiometry and product characterization.

Identifier	Value	Source
Chemical Name	3-(Methoxycarbonyl)benzoic acid	PubChem
CAS Number	1877-71-0	PubChem[1]
Molecular Formula	C ₉ H ₈ O ₄	PubChem[1]
Molecular Weight	180.16 g/mol	PubChem[1]

Experimental Protocol: Synthesis of Methyl 3-carbamoylbenzoate

The following is a generalized, two-step experimental protocol for the synthesis of **Methyl 3-carbamoylbenzoate** from its carboxylic acid precursor. This method involves the activation of the carboxylic acid, followed by amidation.

Step 1: Activation of Carboxylic Acid with Thionyl Chloride

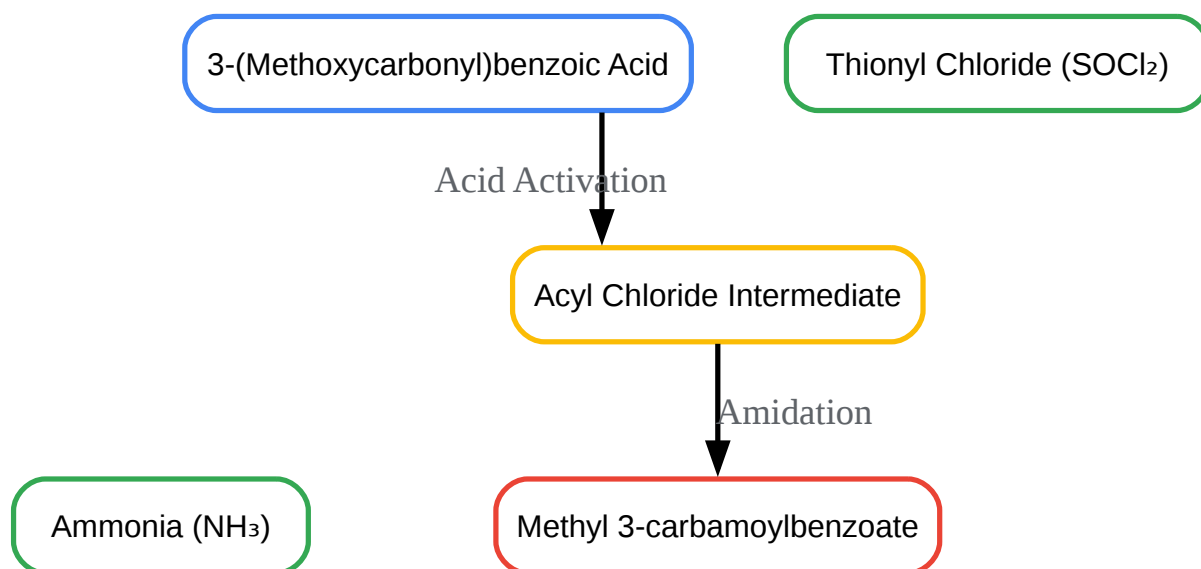
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(Methoxycarbonyl)benzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl_2). The reaction should be conducted in a well-ventilated fume hood.
- **Reaction Conditions:** Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO_2) evolution.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Step 2: Amidation of the Acyl Chloride

- **Reaction Setup:** Dissolve the crude acyl chloride from Step 1 in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.
- **Ammonia Addition:** Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise with vigorous stirring. Alternatively, a concentrated aqueous solution of ammonium hydroxide can be used.
- **Reaction Conditions:** Allow the reaction to stir at room temperature for several hours until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **Methyl 3-carbamoylbenzoate**.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.



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Caption: Synthesis of **Methyl 3-carbamoylbenzoate**.

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References

- 1. 3-(Methoxycarbonyl)benzoic acid | C₉H₈O₄ | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]
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